N-Acetyl-S-(2-cyanoethyl)-L-cysteine ammonium salt

Descripción general

Descripción

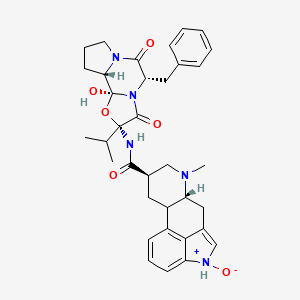

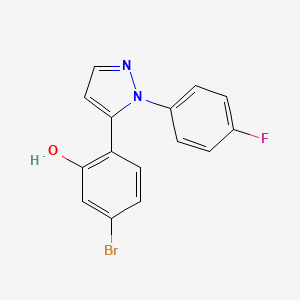

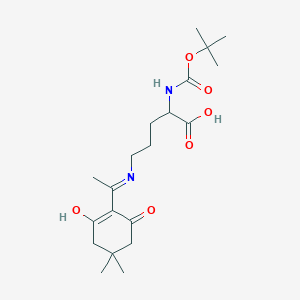

“N-Acetyl-S-(2-cyanoethyl)-L-cysteine ammonium salt” is a metabolite of acrylonitrile and acrylamide . It is also known as “N-Acetyl-S-(2-cyanoethyl)cysteine Ammonium Salt” or "S-(2-Cyanoethyl)mercapturic Acid Ammonium Salt" .

Molecular Structure Analysis

The molecular formula of “this compound” is C8H11N2O3S.H4N . Its molecular weight is 233.29 .Physical And Chemical Properties Analysis

“this compound” is a white to off-white powder .Aplicaciones Científicas De Investigación

Optical Resolution and Crystallization Studies

N-Acetyl-S-(2-cyanoethyl)-L-cysteine ammonium salt has been studied in the context of optical resolution and crystallization processes. Research has shown its potential in the optical resolution of certain salts, particularly in yielding salts with L-configuration through purification methods (Shiraiwa et al., 1991).

Applications in Amino Acid-Based Ionic Liquid Analogues

This compound has also been investigated for its role in the synthesis of amino acid-based deep eutectic solvents (DESs). Research in this area highlights its potential in various industrial applications, particularly in the food, polymer, and pharmaceutical industries. The physical properties of these novel DES systems have been characterized, revealing its broad applicability in chemical, biochemical, and pharmaceutical contexts (Mjalli et al., 2016).

Role in Corrosion Inhibition

Studies have explored the use of this compound derivatives in the inhibition of corrosion of mild steel. This research demonstrates its effectiveness in suppressing both anodic and cathodic reactions in corrosive environments. The studies integrate quantum chemical calculation and molecular dynamics methods to understand the corrosion mechanisms and the adsorption behavior of these inhibitors (Fu et al., 2011).

Potential in Biofilm Formation and Control

The compound's role in affecting growth and biofilm formation on solid surfaces has been examined, particularly in medical contexts like chronic bronchitis treatment. Research indicates that it may reduce and prevent biofilm formation on stainless steel surfaces, a property that could be valuable in industrial environments such as paper mills (Olofsson et al., 2003).

Implications in Neurodegenerative Diseases

This compound has garnered interest for its potential applications in neurodegenerative diseases. Studies suggest its beneficial effects in therapies aimed at counteracting neurodegenerative and mental health diseases, highlighting its antioxidant and anti-inflammatory activities (Tardiolo et al., 2018).

Enzymatic Deacetylation Studies

Research has also focused on the enzymatic deacetylation of N-Acetyl-S-(2-cyanoethyl)-L-cysteine, identifying specific enzymes involved in this process. Such studies contribute to a better understanding of its metabolic pathways and potential applications in pharmacology and toxicology (Uttamsingh et al., 1998).

Applications in Analytical Chemistry

The compound's derivatives have been utilized in various analytical chemistry applications, such as the spectrophotometric assay for the determination of primary amino acids in grape juice. This highlights its utility in winemaking and other food industries (Dukes & Butzke, 1998).

Propiedades

IUPAC Name |

azanium;(2R)-2-acetamido-3-(2-cyanoethylsulfanyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3S.H3N/c1-6(11)10-7(8(12)13)5-14-4-2-3-9;/h7H,2,4-5H2,1H3,(H,10,11)(H,12,13);1H3/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARTXYBVDCHAPSC-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSCCC#N)C(=O)[O-].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CSCCC#N)C(=O)[O-].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-ol hydrochloride](/img/structure/B1384642.png)

![N(=[N+]=[N-])Ccoc1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C](/img/structure/B1384652.png)